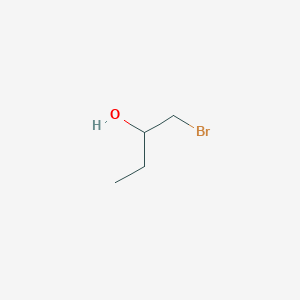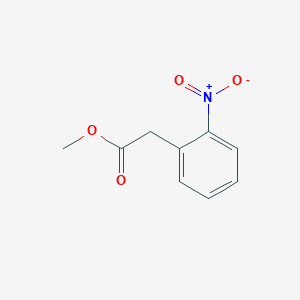
2-Bromoethyl benzoate
概要
説明
2-Bromoethyl benzoate is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Reactions and Synthesis
2-Bromoethyl benzoate is involved in various chemical reactions and synthesis processes. It hydrolyzes quickly with sodium hydroxide to yield benzoic acid (Nonnenmacher & Plieninger, 1982). Additionally, it is utilized in the synthesis of phenacyl benzoates, which have applications in synthetic and photochemistry due to their photosensitive blocking groups and ease of cleavage under mild conditions (Kumar et al., 2014).
Material Science and Polymerization
In material science, this compound is used in the polymerization process. The thermal polymerization of alkali 4-(2-bromoethyl)benzoates (2-BEBAs) leads to the production of different polymeric materials depending on the conditions and reactants used (Akutsu et al., 1999).
Biological and Pharmaceutical Research
In biological and pharmaceutical research, derivatives of this compound, such as biphenyl ester derivatives, have been synthesized and evaluated for their anti-tyrosinase activities. This research contributes to the development of treatments for conditions related to tyrosinase activity (Kwong et al., 2017).
Spectroscopy and Molecular Studies
This compound and its derivatives are studied for their mass spectral behavior, which provides insights into the kinetic and molecular structure of these compounds. This research is important for understanding the fundamental properties of chemical compounds (Shapiro & Tomer, 1970).
RNA and DNA Synthesis
It's also used in the synthesis of protected ribonucleosides, contributing to the field of nucleic acid research. This application is crucial for advancing our understanding of genetic materials and their synthesis (Kempe et al., 1982).
Environmental Science
In environmental science, studies have been conducted on the stable degradation of benzoate by certain bacteria. This research is important for understanding and managing the environmental impact of various chemical compounds (Kim et al., 2002).
Safety and Hazards
2-Bromoethyl benzoate can cause skin and eye irritation. It may also cause respiratory irritation. It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling it. It should be used only in well-ventilated areas .
生化学分析
Biochemical Properties
2-Bromoethyl benzoate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes such as esterases, which hydrolyze the ester bond to release benzoic acid and 2-bromoethanol. The bromine atom in this compound can participate in nucleophilic substitution reactions, making it a useful reagent for introducing benzoate groups into biomolecules. This interaction can modify the activity of proteins and enzymes, potentially altering their function and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modifying proteins involved in these pathways. For example, the introduction of benzoate groups can affect the phosphorylation status of signaling proteins, thereby altering signal transduction. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins. This compound may also affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its reactive bromine atom. This compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their structure and function. For instance, this compound can inhibit enzyme activity by binding to the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, it can affect gene expression by modifying transcription factors, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to this compound may lead to cumulative effects on cellular function, such as prolonged inhibition of enzyme activity or sustained changes in gene expression. These temporal effects should be carefully monitored in in vitro and in vivo studies to understand the long-term impact of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound may cause toxicity by excessively modifying proteins and enzymes, leading to cellular dysfunction. Threshold effects should be identified to determine the safe and effective dosage range for experimental use .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis by esterases to produce benzoic acid and 2-bromoethanol. These metabolites can further participate in various biochemical reactions. Benzoic acid can be conjugated with glycine to form hippuric acid, which is excreted in the urine. The metabolic pathways of this compound also involve interactions with enzymes and cofactors that facilitate its breakdown and utilization in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues depends on its solubility and affinity for different cellular compartments. This compound may accumulate in specific tissues or organelles, influencing its biochemical activity and effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Targeting signals or post-translational modifications may direct this compound to these locations, affecting its activity and function within the cell .
特性
IUPAC Name |
2-bromoethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBBDZULQFKSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335150 | |
| Record name | 2-Bromoethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-54-8 | |
| Record name | 2-Bromoethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoethyl Benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a hydroxyl group at the para position of the benzene ring in 2-bromoethyl 4-hydroxybenzoate alter its reactivity with sodium hydroxide compared to 2-bromoethyl benzoate?
A1: While this compound readily undergoes hydrolysis with sodium hydroxide to produce benzoic acid, the introduction of a hydroxyl group at the para position significantly alters the reaction pathway. [] In the case of 2-bromoethyl 4-hydroxybenzoate (1), reaction with an equimolar amount of sodium hydroxide leads to the formation of 2-hydroxyethyl 4-hydroxybenzoate (6) instead of the expected hydrolysis product. This difference arises from the influence of the phenolic hydroxyl group, which promotes an internal CO alkylation through an intermediate (5), ultimately yielding the observed product. This highlights the significant impact of substituents on the reactivity of this compound derivatives. You can find more details about this reaction pathway in the paper "Unerwarteter Verlauf der Umsetzung von 4‐Hydroxybenzoesäure‐2‐bromethylester mit Natronlauge" [].
Q2: How does the counterion of alkali 4-(2-bromoethyl)benzoates influence their thermal polymerization behavior?
A2: The thermal polymerization of alkali 4-(2-bromoethyl)benzoates exhibits a strong dependence on the nature of the counter cation. [] For instance, the lithium salt predominantly undergoes elimination of hydrogen bromide followed by vinyl polymerization at 220°C, yielding poly(methyl 4-vinylbenzoate). In contrast, the potassium salt primarily undergoes polycondensation under similar conditions, producing poly(oxycarbonyl-1,4-phenylene-ethylene) (polyester 1). The sodium salt displays a mixed behavior, yielding both the polyester and 4-vinylbenzoic acid, indicating the occurrence of both polycondensation and double bond formation. These findings, detailed in the study "Thermal polymerizations of alkali 4‐(2‐bromoethyl)benzoates in bulk" [], underscore the crucial role of counterions in directing the reaction pathway during thermal polymerization of these benzoate derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)


![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)


![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)





